molecular formula C10H21BrO B13548122 4-(Bromomethyl)-1-ethoxy-5-methylhexane

4-(Bromomethyl)-1-ethoxy-5-methylhexane

Cat. No.: B13548122
M. Wt: 237.18 g/mol
InChI Key: DTTAPPISVQTBSU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-ethoxy-5-methylhexane (C₁₀H₁₉BrO, molecular weight: 235.17 g/mol) is a brominated aliphatic ether with a branched hexane backbone. Its structure features:

  • A bromomethyl group (-CH₂Br) at position 4, enabling nucleophilic substitution reactions.
  • An ethoxy group (-OCH₂CH₃) at position 1, enhancing solubility in polar solvents.
  • A methyl group (-CH₃) at position 5, contributing to steric effects and hydrophobicity.

This compound is primarily used as an alkylating agent in organic synthesis and as a precursor for pharmaceuticals or polymer cross-linking agents. Limited toxicological data are available, but its reactivity warrants careful handling .

Properties

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

4-(bromomethyl)-1-ethoxy-5-methylhexane

InChI

InChI=1S/C10H21BrO/c1-4-12-7-5-6-10(8-11)9(2)3/h9-10H,4-8H2,1-3H3

InChI Key

DTTAPPISVQTBSU-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC(CBr)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-ethoxy-5-methylhexane can be achieved through several methods. One common approach involves the bromination of a suitable precursor, such as 1-ethoxy-5-methylhexane, using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-1-ethoxy-5-methylhexane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-ethoxy-5-methylhexane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of alcohols, amines, or thioethers.

    Elimination: Formation of alkenes.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

4-(Bromomethyl)-1-ethoxy-5-methylhexane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-ethoxy-5-methylhexane in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or electrophile interacting with the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-(Bromomethyl)-1-ethoxy-5-methylhexane with analogous bromomethyl compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Physical Properties
4-(Bromomethyl)-1-ethoxy-5-methylhexane C₁₀H₁₉BrO 235.17 Bromomethyl, ethoxy, methyl Likely liquid at RT; moderate polarity
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 Bromomethyl, cyclohexyl Lipophilic; high volatility
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Bromomethyl, benzaldehyde Aromatic; polar (aldehyde group)

Key Observations:

  • Solubility: The ethoxy group in 4-(Bromomethyl)-1-ethoxy-5-methylhexane increases its solubility in polar solvents (e.g., ethanol) compared to the purely aliphatic (Bromomethyl)cyclohexane. However, it is less polar than 4-(Bromomethyl)benzaldehyde due to the absence of an aromatic aldehyde group.
  • Reactivity : The bromomethyl group in all three compounds facilitates alkylation, but steric hindrance from the ethoxy and methyl groups in the target compound may slow reaction kinetics compared to (Bromomethyl)cyclohexane.

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